DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)
Overview
Description
DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) is a chemical compound with the molecular formula C4H10N2O2·2HCl It is a deuterated derivative of 2,4-diaminobutyric acid, where the hydrogen atoms at positions 3 and 4 are replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride typically involves the deuteration of 2,4-diaminobutyric acidThe final step involves deprotection and purification to obtain the target compound in its dihydrochloride form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of deuterated reagents and catalysts would be essential to ensure the incorporation of deuterium atoms at the specified positions.
Chemical Reactions Analysis
Types of Reactions
DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: The non-deuterated analog of the compound, known for its role as a GABA transaminase inhibitor.
2,4-Diaminopyrimidine: A related compound with applications in medicinal chemistry, particularly as an antibacterial agent.
Uniqueness
The uniqueness of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. These features make it valuable for specific research and industrial applications where deuterium labeling is advantageous.
Properties
IUPAC Name |
2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-RIZDZYNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745863 | |
Record name | 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219346-22-1 | |
Record name | 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219346-22-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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